1-(6-Bromobenzo[d]oxazol-2-yl)ethanone is an organic compound with the chemical formula and a molecular weight of 240.05 g/mol. It is classified as a heterocyclic compound, specifically a benzoxazole derivative, which contains a bromine atom at the 6-position of the benzoxazole ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone can be achieved through various methods, typically involving the bromination of benzo[d]oxazole followed by acetylation.
The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. For instance, using a polar aprotic solvent may enhance reaction rates and product solubility.
The molecular structure of 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone features a benzoxazole ring fused with an ethanone moiety. The structural representation includes:
The compound's InChI Key is XXTKDUYDHHFUEE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases .
1-(6-Bromobenzo[d]oxazol-2-yl)ethanone can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields. For example, using bases like sodium hydride can facilitate nucleophilic substitutions.
The mechanism of action for compounds like 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone often involves interaction with biological targets such as enzymes or receptors. For instance, its potential antiviral activity may be linked to inhibition of viral proteases or interference with viral replication processes.
Research indicates that derivatives of benzoxazole may exhibit significant biological activities due to their ability to interact with DNA or RNA synthesis pathways, making them candidates for drug development .
Relevant data includes boiling points and melting points which are not extensively documented but can be inferred from similar compounds in literature .
1-(6-Bromobenzo[d]oxazol-2-yl)ethanone has several scientific uses:
Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications .
Benzoxazole derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and structural mimicry of endogenous biomolecules. The benzo[d]oxazole core—a benzene ring fused with oxazole—confers exceptional metabolic stability and facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. These compounds exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, and neuroprotective effects [2] [6]. For instance, benzoxazole-based analogs demonstrate potent activity against Gram-positive (Bacillus subtilis, MIC = 1.14 × 10⁻³ µM) and Gram-negative pathogens (Escherichia coli, MIC = 1.40 × 10⁻³ µM), surpassing standard antibiotics like ofloxacin in efficacy [2]. In oncology, derivatives bearing trimethoxy substitutions (e.g., Compound 6) inhibit colorectal carcinoma (HCT116) with IC₅₀ values of 24.5 µM, outperforming 5-fluorouracil (IC₅₀ = 29.2 µM) by disrupting microtubule assembly and inducing apoptosis [2] [6]. Neuroprotective applications are equally significant, where benzoxazole-thiadiazole hybrids like 5c mitigate β-amyloid-induced toxicity in PC12 neuronal cells via Akt/GSK-3β/NF-κB signaling, reducing tau hyperphosphorylation—a hallmark of Alzheimer’s pathology [4].
Table 1: Biological Activities of Representative Benzoxazole Derivatives
Activity Type | Compound Structure | Key Target/Model | Potency | Reference |
---|---|---|---|---|
Antimicrobial | 2-(Arylthio)methylbenzoxazole | Bacillus subtilis | MIC = 1.14 × 10⁻³ µM | [2] |
Anticancer | Trimethoxy-substituted analog | HCT116 colorectal carcinoma | IC₅₀ = 24.5 µM | [2] |
Neuroprotective | Benzo[d]oxazole-thiadiazole | Aβ25-35-induced PC12 cells | 80% cell viability↑ (5 µg/mL) | [4] |
Bromine substitution at strategic positions on benzoxazole scaffolds enhances bioactivity through electronic and steric modulation. The 6-bromo group in 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone exerts strong electron-withdrawing effects, polarizing the C2-carbonyl moiety and facilitating nucleophilic reactions at this site [1] [7]. This polarization augments binding affinity to hydrophobic enzyme pockets—evidenced by brominated benzoxazoles showing 3–5-fold higher potency against kinase targets compared to non-halogenated analogs [6]. Bromine’s van der Waals radius (1.85 Å) optimally fills protein cavities, as demonstrated in amyloid imaging agents where 6-bromo derivatives exhibit Ki < 1 nM for Aβ plaques due to enhanced hydrophobic contacts [8]. Synthetic versatility further underscores bromine’s utility: it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification. For example, 6-bromobenzoxazole intermediates undergo palladium-catalyzed arylation to generate biaryl libraries for high-throughput screening [7]. Additionally, bromine stabilizes metabolic oxidation by cytochrome P450 enzymes, prolonging half-lives in vivo—a critical advantage in CNS drug development [6].
Table 2: Reactivity and Binding Effects of 6-Bromo Substitution
Effect Type | Mechanism | Functional Outcome | Example Application | |
---|---|---|---|---|
Electronic | σₚ = +0.23 (Hammett constant) | Enhanced electrophilicity at C2 | Suzuki coupling yields >85% | [7] |
Steric | Van der Waals radius = 1.85 Å | Improved hydrophobic packing | Aβ plaque Ki = 0.8 nM | [8] |
Metabolic | Blockade of C6 oxidation | t₁/₂ ↑ by 40% | Neuroprotective agents | [6] |
The development of benzo[d]oxazol-2-yl ethanone derivatives marks a convergence of synthetic innovation and target-driven design. Early analogs (1980s–1990s) focused on anti-inflammatory applications, exemplified by flunoxaprofen—a benzoxazole-based NSAID [6]. Limited structural diversity hindered efficacy, however. Advances in cyclization techniques (2000s) enabled efficient access to 2-acetylbenzoxazoles via Appel’s salt-mediated reactions or boric acid-catalyzed condensations of 2-aminophenols with carboxylic acids [7] [8]. The introduction of bromine at C6 emerged as a pivotal strategy post-2010, with 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone becoming a key intermediate for oncology and neuroscience programs [1] [6]. Modern routes employ microwave-assisted cyclization (e.g., K₂CO₃/DMF, 150°C) or one-pot dithiazole rearrangements, achieving yields >80% [7]. Contemporary applications leverage the ethanone moiety for Schiff base formation or heterocyclic annulations, yielding kinase inhibitors (e.g., Rho-kinase IC₅₀ = 50 nM) and amyloidogenesis modulators [4] [6]. The scaffold’s evolution reflects a shift from phenotypic screening to rational design, with current efforts exploring hybrid systems like benzo[d]oxazole-imidazoles for multitarget therapies [7].
Table 3: Historical Milestones in Benzo[d]oxazol-2-yl Ethanone Development
Time Period | Key Innovation | Representative Compound | Therapeutic Impact | |
---|---|---|---|---|
1980s–1990s | First-generation NSAIDs | Flunoxaprofen | COX inhibition; market approval | [6] |
2000–2010 | Boric acid-catalyzed synthesis | [¹²⁵I]IBOX | Aβ imaging (Ki = 0.8 nM) | [8] |
2010–Present | 6-Bromo-functionalized analogs | 1-(6-Bromobenzo[d]oxazol-2-yl)ethanone | Kinase inhibition; neuroprotection | [1] [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: